molecular formula C14H15N5O5 B2551534 (5-methylisoxazol-3-yl)methyl 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate CAS No. 1203362-05-3

(5-methylisoxazol-3-yl)methyl 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate

Cat. No.: B2551534
CAS No.: 1203362-05-3
M. Wt: 333.304
InChI Key: XGKKEQBEHUBJAG-UHFFFAOYSA-N
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Description

(5-methylisoxazol-3-yl)methyl 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is a useful research compound. Its molecular formula is C14H15N5O5 and its molecular weight is 333.304. The purity is usually 95%.
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Scientific Research Applications

Reaction with Carbonyl Compounds

  • Kashima et al. (1976) studied the reaction of 3,5-dimethylisoxazole with carbonyl compounds, revealing insights into the chemical behavior and potential applications of related isoxazole derivatives (Kashima, Uemori, Tsuda, & Omote, 1976).

Neuroprotection and Pharmacology

  • Krogsgaard‐Larsen et al. (1991) explored novel amino acid antagonists at non-NMDA excitatory amino acid receptors, synthesizing compounds related to isoxazole amino acids for potential neuroprotection and pharmacological applications (Krogsgaard‐Larsen et al., 1991).

Synthesis of Amino Sugars

  • Jäger & Schröter (1990) conducted a synthesis of amino sugars via isoxazolines, providing a method for the creation of important biochemical compounds (Jäger & Schröter, 1990).

Preparation of Cephem Antibiotics

  • Tatsuta et al. (1994) discussed the practical preparation of a compound related to the fourth generation of cephem antibiotics, starting from aminoisoxazoles (Tatsuta et al., 1994).

Tautomerism Studies

  • Boulton & Katritzky (1961) and Sarlo (1967) examined the tautomerism of heteroaromatic compounds with five-membered rings, such as isoxazoles, which is crucial for understanding the stability and reactivity of these compounds (Boulton & Katritzky, 1961); (Sarlo, 1967).

Synthesis of N,O-Nucleoside Analogues

  • Quadrelli et al. (2013) synthesized N,O-nucleoside analogues containing purine rings, starting from isoxazolidin-5-yl acetate derivatives, contributing to nucleoside analogue chemistry (Quadrelli, Mella, Carosso, & Bovio, 2013).

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)methyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O5/c1-8-4-9(16-24-8)6-23-10(20)5-19-7-15-12-11(19)13(21)18(3)14(22)17(12)2/h4,7H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKKEQBEHUBJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)COC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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